![molecular formula C24H41BrO4 B12607207 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene CAS No. 649739-57-1](/img/structure/B12607207.png)
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group and a triethylene glycol chain terminated with a bromoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene typically involves multiple steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-(2-bromoethoxy)ethanol and 2-(2-(2-bromoethoxy)ethoxy)ethanol. These intermediates are synthesized by reacting bromoethanol with ethylene glycol in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with 4-(dodecyloxy)benzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and dodecyloxy groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives, such as azides, thiols, and ethers.
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding alcohols and phenols.
科学的研究の応用
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants and polymers.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals, including emulsifiers and dispersants.
作用機序
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The ethoxy and dodecyloxy groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
Hydrolysis: The compound can be hydrolyzed to yield alcohols and phenols, which can further participate in various biochemical pathways.
類似化合物との比較
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the dodecyloxy group, making it less hydrophobic and less suitable for applications requiring amphiphilic properties.
2-(2-Bromoethoxy)ethanol: This compound is a simpler analog and is used as an intermediate in the synthesis of more complex molecules.
4-(Dodecyloxy)benzene: This compound lacks the triethylene glycol chain, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
649739-57-1 |
|---|---|
分子式 |
C24H41BrO4 |
分子量 |
473.5 g/mol |
IUPAC名 |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C24H41BrO4/c1-2-3-4-5-6-7-8-9-10-11-17-28-23-12-14-24(15-13-23)29-22-21-27-20-19-26-18-16-25/h12-15H,2-11,16-22H2,1H3 |
InChIキー |
NXOHCNIABFFVSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

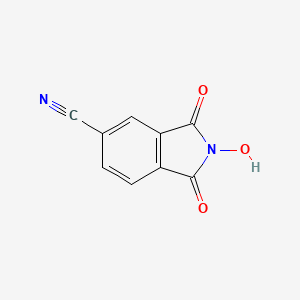
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
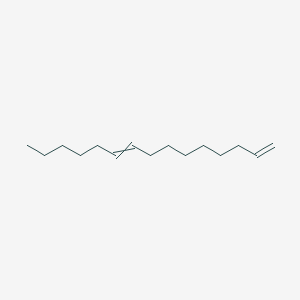
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
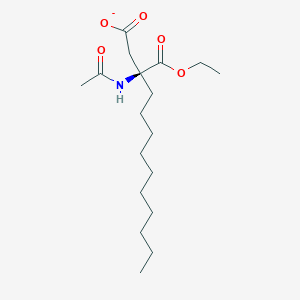
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
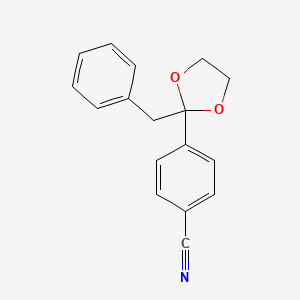
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)
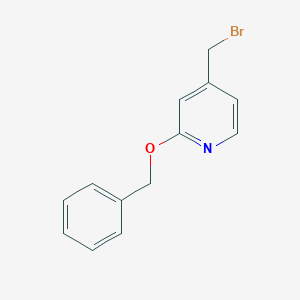
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
